molecular formula C16H25N5 B15047827 N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B15047827
M. Wt: 287.40 g/mol
InChI Key: OLSVPIHAQDOYNU-UHFFFAOYSA-N
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Description

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings and a cyclopropyl group

Properties

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C16H25N5/c1-11(2)20-10-14(8-18-20)17-9-15-7-16(13-5-6-13)19-21(15)12(3)4/h7-8,10-13,17H,5-6,9H2,1-4H3

InChI Key

OLSVPIHAQDOYNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC(=NN2C(C)C)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common route includes the formation of the pyrazole rings through cyclization reactions, followed by the introduction of the cyclopropyl group and the propan-2-yl substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine shares structural similarities with other pyrazole derivatives, such as:
    • 1-(propan-2-yl)-3-(cyclopropylmethyl)-1H-pyrazole-4-amine
    • 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its dual pyrazole rings and the specific arrangement of substituents, which confer distinct chemical and biological properties. This structural configuration may result in enhanced stability, specific binding affinities, and unique reactivity compared to other similar compounds.

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